4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis(N,N-dimethylaniline)
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Overview
Description
4,4’-(2,4,8,10-tetraoxaspiro[55]undecane-3,9-diyl)bis(N,N-dimethylaniline) is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro[55]undecane core, which is connected to two N,N-dimethylaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,4,8,10-tetraoxaspiro[5The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the N,N-dimethylaniline groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds, depending on the type of reaction and reagents used .
Scientific Research Applications
4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The presence of the spirocyclic core and the N,N-dimethylaniline groups allows it to bind to various molecular targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: A similar spirocyclic compound with different substituents.
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spirocyclic compound with vinyl groups instead of N,N-dimethylaniline groups.
Uniqueness
4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis(N,N-dimethylaniline) is unique due to the presence of N,N-dimethylaniline groups, which impart distinct electronic and steric properties.
Properties
Molecular Formula |
C23H30N2O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H30N2O4/c1-24(2)19-9-5-17(6-10-19)21-26-13-23(14-27-21)15-28-22(29-16-23)18-7-11-20(12-8-18)25(3)4/h5-12,21-22H,13-16H2,1-4H3 |
InChI Key |
SWYONIKMNPDIHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2OCC3(CO2)COC(OC3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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